

Physical and chemical properties of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 1-methylpyrrole-2-carboxylate*

Cat. No.: B1265761

[Get Quote](#)

An In-depth Technical Guide to Ethyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Ethyl 1-methylpyrrole-2-carboxylate**, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document summarizes its known characteristics, experimental protocols, and potential applications to facilitate further research and development.

Chemical Identity and Physical Properties

Ethyl 1-methylpyrrole-2-carboxylate is a substituted pyrrole derivative with the molecular formula C₈H₁₁NO₂.^[1] Its chemical structure consists of a central pyrrole ring N-methylated at position 1 and substituted with an ethyl carboxylate group at position 2.

Table 1: Physical and Chemical Properties of **Ethyl 1-methylpyrrole-2-carboxylate**

Property	Value	Source
IUPAC Name	ethyl 1-methylpyrrole-2-carboxylate	[1]
CAS Number	23466-27-5	[1]
Molecular Formula	C ₈ H ₁₁ NO ₂	[1]
Molecular Weight	153.18 g/mol	[1]
Physical Form	Solid	
Melting Point	No experimental data available. The related compound, ethyl pyrrole-2-carboxylate, has a melting point of 40-42 °C.	
Boiling Point	No experimental data available. The related compound, ethyl pyrrole-2-carboxylate, has a boiling point of 125–128 °C at 25 mmHg. [2]	
Density	No experimental data available.	
Solubility	No experimental data available. Expected to be soluble in common organic solvents.	
XLogP3	1.2	[1]
Exact Mass	153.078978594 Da	[1]

Spectroscopic Data

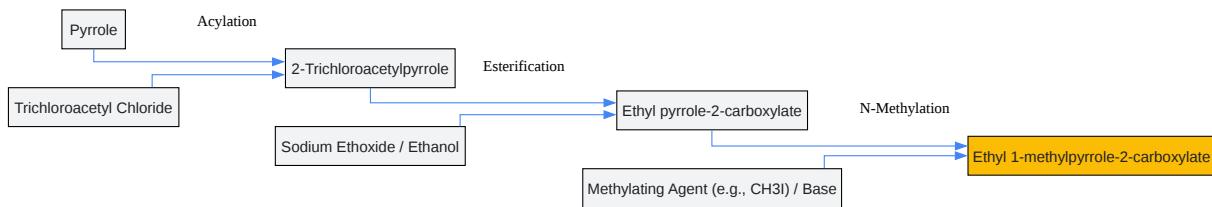
Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 1-methylpyrrole-2-carboxylate**.

Table 2: Spectroscopic Data for **Ethyl 1-methylpyrrole-2-carboxylate**

Technique	Data Availability and Key Features
¹ H NMR	Data not explicitly found, but would be expected to show signals for the ethyl group (triplet and quartet), the N-methyl group (singlet), and three distinct pyrrole ring protons (multiplets).
¹³ C NMR	A ¹³ C NMR spectrum is available, providing evidence for the carbon skeleton. [1]
Mass Spectrometry (MS)	GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns. [1]
Infrared (IR) Spectroscopy	An IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester and C-H and C-N stretches of the pyrrole ring.

Synthesis and Reactivity

Synthetic Protocols

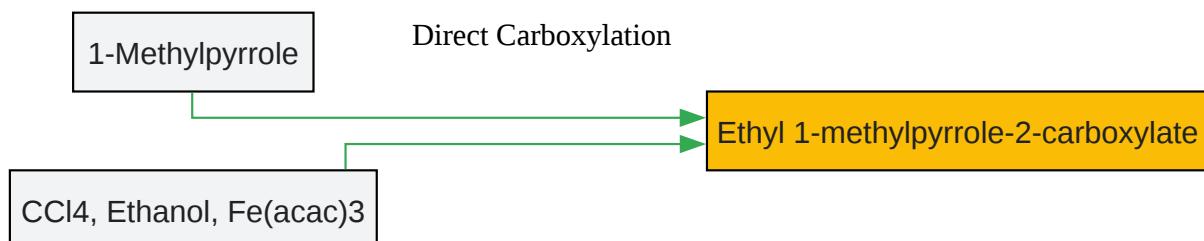

While a specific, detailed experimental protocol for the synthesis of **Ethyl 1-methylpyrrole-2-carboxylate** was not found in the literature search, two primary strategies can be proposed based on the synthesis of analogous compounds.

Method 1: N-Alkylation of Ethyl pyrrole-2-carboxylate

This approach involves the synthesis of the parent ester, ethyl pyrrole-2-carboxylate, followed by N-methylation.

- Step 1: Synthesis of Ethyl pyrrole-2-carboxylate. A well-established procedure is available in Organic Syntheses.[\[2\]](#) This involves the acylation of pyrrole with trichloroacetyl chloride to form 2-trichloroacetylpyrrole, followed by reaction with sodium ethoxide in ethanol to yield the ethyl ester.

- Step 2: N-Methylation. The resulting ethyl pyrrole-2-carboxylate can then be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an aprotic solvent (e.g., THF or DMF).


[Click to download full resolution via product page](#)

Caption: Synthetic pathway via N-alkylation.

Method 2: Direct Carboxylation of 1-Methylpyrrole

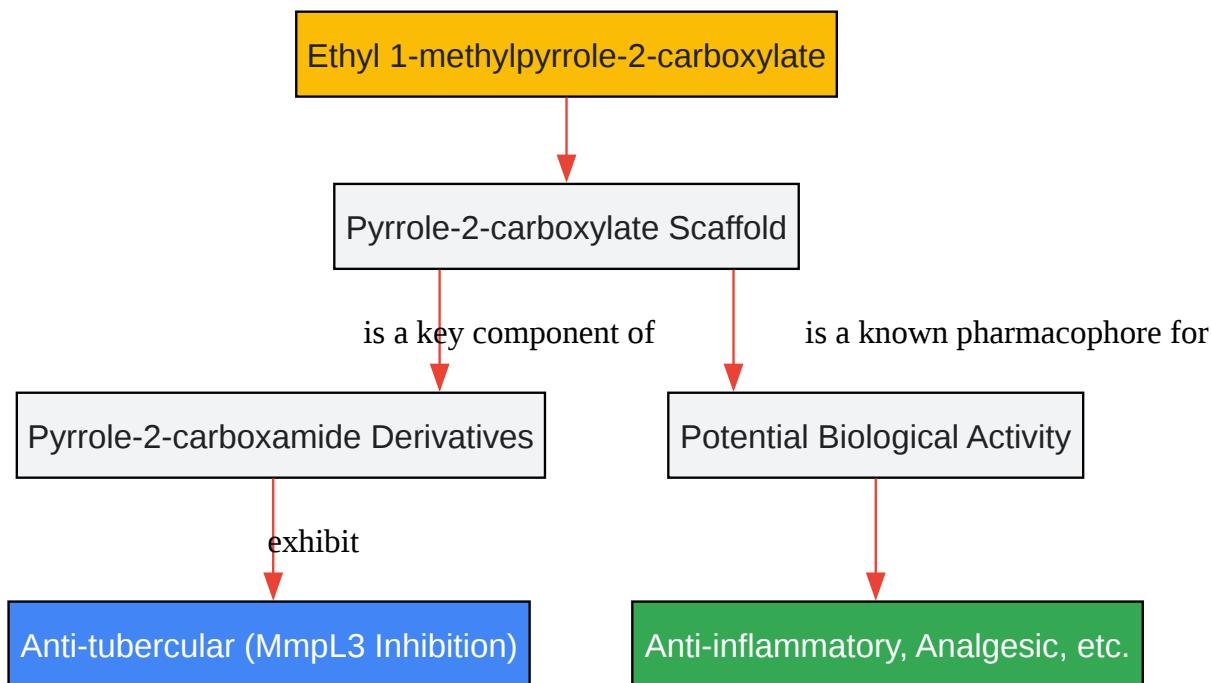
A more direct route involves the introduction of the carboxylate group onto a pre-existing 1-methylpyrrole ring.

- Experimental Protocol: Based on a procedure for the synthesis of pyrrole-2-carboxylates using an iron-containing catalyst, 1-methyl-1H-pyrrole can be reacted with carbon tetrachloride and an aliphatic alcohol (in this case, ethanol) in the presence of a catalyst like iron(III) acetylacetone. This reaction proceeds via a proposed radical mechanism.

[Click to download full resolution via product page](#)

Caption: Direct synthesis from 1-methylpyrrole.

Chemical Reactivity


The reactivity of **Ethyl 1-methylpyrrole-2-carboxylate** is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing ester group.

- Electrophilic Aromatic Substitution: The pyrrole ring is susceptible to electrophilic attack. The ester group at the 2-position is deactivating, and the N-methyl group is activating. Electrophilic substitution is expected to occur preferentially at the 4- and 5-positions of the pyrrole ring.
- Reactions of the Ester Group: The ethyl ester functionality can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the corresponding alcohol.

Biological Activity and Potential Applications

While specific biological data for **Ethyl 1-methylpyrrole-2-carboxylate** is limited, the pyrrole-2-carboxylate scaffold is a recognized pharmacophore in medicinal chemistry.

- Antimicrobial and Antitubercular Activity: Various derivatives of pyrrole-2-carboxamides have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in *Mycobacterium tuberculosis*.^[3] This suggests that **Ethyl 1-methylpyrrole-2-carboxylate** could serve as a starting material or fragment for the development of novel anti-tuberculosis agents.^[3]
- General Pharmacological Potential: Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.^[4] The specific substitution pattern of **Ethyl 1-methylpyrrole-2-carboxylate** may confer unique pharmacological properties that warrant further investigation.

[Click to download full resolution via product page](#)

Caption: Relationship to biologically active compounds.

Safety and Handling

Ethyl 1-methylpyrrole-2-carboxylate is classified as an irritant.

Table 3: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source:[[1](#)]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Conclusion

Ethyl 1-methylpyrrole-2-carboxylate is a readily accessible heterocyclic compound with potential for further exploration in synthetic and medicinal chemistry. While its physical properties are not fully characterized, its synthesis is achievable through established methods. The known biological activities of related pyrrole-2-carboxylate derivatives, particularly in the area of infectious diseases, highlight the potential of this compound as a valuable building block for the development of new therapeutic agents. Further research into its biological profile is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 1-methylpyrrole-2-carboxylate | C8H11NO2 | CID 90112 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 1-methylpyrrole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265761#physical-and-chemical-properties-of-ethyl-1-methylpyrrole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com